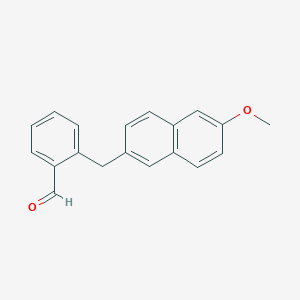

2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde” is a chemical compound that has been studied for its potential antibacterial and antifungal activities . It is a derivative of naproxen, a well-known anti-inflammatory drug .

Synthesis Analysis

The synthesis of “2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde” involves the reaction of naproxenoyl chloride with different amino compounds . This process results in the efficient production of a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives . Another synthesis method involves the use of N, N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of “2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde” has been analyzed using various techniques such as 1H, 13C, UV, IR, and mass spectral data . The crystal structure of a similar compound, naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported .Mecanismo De Acción

Target of Action

The primary target of 2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde is Nur77 , an orphan nuclear receptor . Nur77 plays a significant role in the occurrence and development of a variety of tumors .

Mode of Action

The compound interacts with its target, Nur77, by upregulating its expression . This interaction triggers Nur77 nuclear export, indicating the occurrence of Nur77-mediated apoptosis .

Biochemical Pathways

The compound affects the Nur77 pathway, which is involved in the regulation of apoptosis . The upregulation of Nur77 expression and its subsequent nuclear export lead to the initiation of apoptosis, a process of programmed cell death .

Pharmacokinetics

The compound’s solubility in organic solvents such as ethanol and acetone suggests that it may have good absorption and distribution characteristics

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the upregulation of Nur77 expression and the triggering of Nur77 nuclear export . The compound has shown potent anti-proliferative activity against several cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde. For instance, the compound should be stored in a cool, dry place, away from fire sources and oxidizing agents . Additionally, the compound should be handled in a well-ventilated environment, with appropriate protective equipment .

Propiedades

IUPAC Name |

2-[(6-methoxynaphthalen-2-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-21-19-9-8-16-11-14(6-7-17(16)12-19)10-15-4-2-3-5-18(15)13-20/h2-9,11-13H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMSTKADJTSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC3=CC=CC=C3C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxy-naphthalen-2-ylmethyl)-benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)

![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)

![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)

![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)